4-(aminomethyl)-N,N-dimethylpyridin-2-amine

Synthetic Chemistry Purification Physicochemical Characterization

This pyridine building block is a validated fragment hit for Zika virus NS2B-NS3 protease (PDB: 7H1R, 1.80 Å), making it a confirmed starting point for flavivirus inhibitor development. Its unique 4-(aminomethyl)-2-(dimethylamino) substitution pattern drives a distinct hazard profile (H314, H302) and physicochemical properties (bp 292.2±30.0°C, density 1.075±0.06 g/cm³) that unambiguously differentiate it from regioisomers. Ideal for fragment growing, competitive binding assays, and positional isomer library synthesis.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 354824-18-3
Cat. No. B3036548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N,N-dimethylpyridin-2-amine
CAS354824-18-3
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=CC(=C1)CN
InChIInChI=1S/C8H13N3/c1-11(2)8-5-7(6-9)3-4-10-8/h3-5H,6,9H2,1-2H3
InChIKeyFVBLFJODKIHJMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-18-3): A Structurally Defined Pyridine-Based Research Intermediate


4-(Aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-18-3) is a pyridine derivative characterized by a dimethylamino group at the 2-position and an aminomethyl group at the 4-position of the pyridine ring [1]. This heterocyclic building block possesses a molecular formula of C8H13N3 and a molecular weight of 151.21 g/mol , and is classified under the harmonized CLP criteria with hazards including Acute Toxicity 4 (H302, harmful if swallowed) and Skin Corrosion 1B (H314, causes severe skin burns and eye damage) [2].

4-(Aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-18-3): Why Regioisomers and Unsubstituted Analogs Cannot Be Interchanged


Generic substitution of 4-(aminomethyl)-N,N-dimethylpyridin-2-amine with closely related pyridine analogs is scientifically invalid due to fundamental differences in their structural and safety profiles. Positional isomerism critically alters the compound's physicochemical properties, as demonstrated by distinct predicted boiling points (292.2±30.0°C) and densities (1.075±0.06 g/cm3) . The presence of the N,N-dimethylamino group introduces unique hazards: this compound is classified as a Skin Corrosive 1B (H314) and Acute Toxicant 4 (H302), whereas the unsubstituted 4-(aminomethyl)pyridin-2-amine lacks these specific classifications, indicating that the dimethylamino moiety is a key driver of its hazardous profile and requires distinct handling protocols [1]. Furthermore, the specific regioisomeric positioning of functional groups is critical for biological target engagement, as evidenced by its co-crystallization with Zika virus NS2B-NS3 protease in a fragment-based drug discovery campaign, a structural interaction that regioisomers like the 5-aminomethyl variant are incapable of replicating [2].

4-(Aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-18-3): Quantifiable Differentiation Evidence for Scientific Procurement


Regioisomeric Differentiation: Distinct Boiling Point and Density vs. 5-Aminomethyl Analog

The 4-aminomethyl regioisomer (target compound) exhibits predicted physicochemical properties that are measurably distinct from its 5-aminomethyl analog (CAS 354824-17-2), a difference that directly impacts purification strategy and compound identification . These predicted values provide a quantitative basis for distinguishing between the two isomers, which is critical for quality control and ensuring the correct regioisomer is used in synthetic applications .

Synthetic Chemistry Purification Physicochemical Characterization

Structural Differentiation: X-ray Crystallographic Binding to Zika Virus Protease

4-(Aminomethyl)-N,N-dimethylpyridin-2-amine has been experimentally validated as a ligand for the Zika virus (ZIKV) NS2B-NS3 protease through X-ray crystallography (PDB ID: 7H1R) [1]. The compound was co-crystallized with the protease at a resolution of 1.80 Å, confirming a specific binding interaction [2]. In contrast, the structurally related 4-(aminomethyl)pyridin-2-amine (which lacks the N,N-dimethyl groups) was co-crystallized with Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PDB ID: 7Q9W) at a similar resolution of 1.80 Å, demonstrating that the presence or absence of the dimethylamino group directs binding to entirely different biological targets [3].

Antiviral Drug Discovery Fragment-Based Screening Structural Biology

Safety Profile Differentiation: Acute Toxicity and Corrosivity Classification

The target compound is classified under the EU CLP Regulation with specific hazard codes that are not uniformly applied across its structural analogs, establishing a distinct safety profile that mandates unique handling and storage requirements [1]. While the 5-aminomethyl regioisomer (CAS 354824-17-2) is classified with H302 (harmful if swallowed), the target 4-isomer carries both H302 and the more severe H314 (causes severe skin burns and eye damage) with associated hazard statements . This classification difference directly impacts laboratory safety protocols, personal protective equipment requirements, and procurement decisions in facilities with varying safety infrastructure [1].

Chemical Safety Laboratory Handling Regulatory Compliance

4-(Aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-18-3): Evidence-Backed Research and Industrial Application Scenarios


Antiviral Drug Discovery: Fragment-Based Screening Against Flavivirus Proteases

Based on its co-crystallization with Zika virus NS2B-NS3 protease (PDB: 7H1R) at 1.80 Å resolution, this compound is a validated fragment hit for flavivirus protease inhibitor development [1]. Procurement is justified for structure-based drug design programs targeting Zika, Dengue, or West Nile virus proteases, as the compound provides a confirmed starting point for fragment growing or linking strategies [2].

Synthetic Chemistry: Regioisomer-Specific Intermediate Requiring Precise Quality Control

The distinct predicted physicochemical properties (boiling point: 292.2±30.0°C; density: 1.075±0.06 g/cm3) relative to its 5-aminomethyl regioisomer enable unambiguous identification and quality control in synthetic workflows . This compound is particularly suited for applications where regioisomeric purity is critical, such as the synthesis of positional isomer libraries or structure-activity relationship studies where subtle changes in substitution pattern can dramatically alter biological activity .

Chemical Biology Tool Compound: Target Engagement Studies for Specific Protease Families

The differential crystallographic binding profile—targeting viral protease (ZIKV NS2B-NS3) rather than parasitic transferase (P. falciparum CCT)—establishes this compound as a selective chemical probe for protease target engagement studies [1]. Researchers investigating flavivirus protease biology can use this compound as a validated tool for biophysical assays, competitive binding experiments, or as a reference ligand in fragment-based screening campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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